Bienvenue dans la boutique en ligne BenchChem!

4-(5-Fluoro-indan-2-yl)-1H-imidazole

adrenergic pharmacology receptor binding CNS drug discovery

4-(5-Fluoro-indan-2-yl)-1H-imidazole (synonym: MPV-1743 AIII, (±)-4-(5-fluoro-2,3-dihydro-1H-inden-2-yl)-1H-imidazole) is a racemic indane-imidazole derivative that functions as a high-affinity antagonist of α2-adrenoceptors. The compound carries an asymmetric carbon at the indan ring C2 position, enabling chiral separation into pharmacologically distinct enantiomers with differential α2-adrenoceptor antagonist profiles.

Molecular Formula C12H11FN2
Molecular Weight 202.23 g/mol
Cat. No. B1241944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Fluoro-indan-2-yl)-1H-imidazole
Synonyms4-(5-fluoro-2,3-dihydro-1H-inden-2-yl)-1H-imidazole
MPV 1743 AIII
MPV 2088
MPV-1743 AIII
MPV-2088
Molecular FormulaC12H11FN2
Molecular Weight202.23 g/mol
Structural Identifiers
SMILESC1C(CC2=C1C=CC(=C2)F)C3=CN=CN3
InChIInChI=1S/C12H11FN2/c13-11-2-1-8-3-10(4-9(8)5-11)12-6-14-7-15-12/h1-2,5-7,10H,3-4H2,(H,14,15)
InChIKeySRTZGTVJBSGUPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Fluoro-indan-2-yl)-1H-imidazole Procurement Guide: Core Identity and Research-Grade Specifications


4-(5-Fluoro-indan-2-yl)-1H-imidazole (synonym: MPV-1743 AIII, (±)-4-(5-fluoro-2,3-dihydro-1H-inden-2-yl)-1H-imidazole) is a racemic indane-imidazole derivative that functions as a high-affinity antagonist of α2-adrenoceptors [1]. The compound carries an asymmetric carbon at the indan ring C2 position, enabling chiral separation into pharmacologically distinct enantiomers with differential α2-adrenoceptor antagonist profiles [2]. The molecular formula is C12H11FN2, with a molecular weight of 202.23 g/mol. It is referenced as a chemical intermediate and bioactive molecule in patent literature concerning substituted imidazole derivatives and α2-adrenoceptor antagonist development [3].

4-(5-Fluoro-indan-2-yl)-1H-imidazole vs. Analogs: Why Procurement Decisions Require Evidence-Based Selection


Substitution with structurally related α2-adrenoceptor ligands is not supported by available binding data. The target compound MPV-1743 AIII exhibits sub-nanomolar affinity for α2A (IC50=0.66±0.06 nM) [1], whereas the closely related 2-ethyl-substituted analog fipamezole shows Ki values of 9.2 nM for human α2A , representing a >10-fold difference in receptor binding potency across species- and assay-matched comparisons. Atipamezole, another structural relative lacking the indan-5-fluoro substitution, exhibits a fundamentally different α2/α1 selectivity ratio with a reported α1-adrenoceptor Ki of 13,300 nM , contrasting with the target compound's distinct multi-site binding profile that includes I2b imidazoline site recognition [1]. These quantitative divergences preclude generic interchange in receptor pharmacology research.

4-(5-Fluoro-indan-2-yl)-1H-imidazole: Quantitative Differentiation Evidence for Scientific Selection


α2-Adrenoceptor Subtype Binding Affinity: MPV-1743 AIII vs. Fipamezole Cross-Study Comparison

MPV-1743 AIII demonstrates sub-nanomolar affinity for the α2A adrenoceptor subtype (IC50=0.66±0.06 nM) in recombinant S115 cells, with 5-6 fold selectivity over α2B (IC50=3.8±0.53 nM) and α2C (IC50=3.1±0.61 nM) [1]. In contrast, the 2-ethyl-substituted analog fipamezole exhibits Ki values of 9.2 nM (α2A), 17 nM (α2B), and 55 nM (α2C) for human receptors . The approximately 14-fold lower α2A potency of fipamezole represents a substantial pharmacological divergence between these structurally proximate indane-imidazole derivatives.

adrenergic pharmacology receptor binding CNS drug discovery

Enantiomer-Specific Pharmacological Differentiation: (-)-Enantiomer vs. (+)-Enantiomer

The racemic mixture of 4-(5-fluoroindan-2-yl)-1H-imidazole can be resolved into two enantiomers with quantitatively and mechanistically distinct pharmacological profiles. According to patent disclosure WO1995000492A1, the (-)-enantiomer is a potent α2-adrenoceptor antagonist devoid of agonistic activity, whereas the (+)-enantiomer exhibits only moderate α2-adrenoceptor antagonism and retains full agonism [1]. The (-)-enantiomer is identified as the preferred isomer due to its wider therapeutic window [1].

stereochemistry enantioselective pharmacology cognitive disorder research

CNS Penetration Potential: Class-Level Evidence for Indane-Imidazole Scaffolds

Indane 2-imidazole derivatives as a chemical class have been identified as central nervous system (CNS) penetrant agents with favorable blood-brain barrier permeability characteristics [1]. This class-level property distinguishes the indane-imidazole scaffold from non-CNS penetrant α2-adrenoceptor ligands such as certain peripherally restricted antagonists. While direct brain penetration data for MPV-1743 AIII specifically are not publicly available, the compound shares the core indane-imidazole structural motif associated with CNS penetrance in this series [1].

CNS drug development blood-brain barrier neuropharmacology

4-(5-Fluoro-indan-2-yl)-1H-imidazole: Evidence-Aligned Research and Procurement Applications


α2-Adrenoceptor Subtype Pharmacological Probe Development

Utilize MPV-1743 AIII as a high-affinity α2-adrenoceptor antagonist probe for in vitro receptor binding and functional studies. The compound's sub-nanomolar α2A affinity (IC50=0.66±0.06 nM) and measurable subtype selectivity (5-6 fold over α2B/α2C) make it suitable for experiments requiring robust α2A engagement [1]. This application is directly supported by the receptor binding data established in the primary literature.

Enantioselective α2-Adrenoceptor Antagonist Research

Employ enantiopure (-)-4-(5-fluoroindan-2-yl)-1H-imidazole for studies requiring clean α2-antagonist pharmacology devoid of agonistic functional activity. The patent-documented differentiation between the (-)-enantiomer (potent antagonist, no agonism) and (+)-enantiomer (moderate antagonist, full agonism) supports selection of the resolved (-)-isomer for antagonist-specific experimental designs [2].

Indane-Imidazole Scaffold SAR and Lead Optimization Programs

Incorporate 4-(5-fluoroindan-2-yl)-1H-imidazole as a core reference compound in structure-activity relationship (SAR) studies targeting α2-adrenoceptor modulation. The compound serves as a benchmark for evaluating modifications at the indan C2 position (e.g., hydrogen vs. ethyl substitution), with quantitative binding comparisons to fipamezole illustrating the impact of C2-substitution on α2A receptor affinity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(5-Fluoro-indan-2-yl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.